molecular formula C7H11N3O5S B1199048 2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulphonate CAS No. 30746-54-4

2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulphonate

Cat. No. B1199048
CAS RN: 30746-54-4
M. Wt: 249.25 g/mol
InChI Key: MBLJZGSJLSUHRO-UHFFFAOYSA-N
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Description

“2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulphonate” is a chemical compound. It is related to Metronidazole, an antibiotic effective against anaerobic bacteria and certain parasites . The compound has a molecular weight of 275.26 .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulphonate” can be represented by the InChI code: 1S/C13H13N3O4/c1-10-14-9-12 (16 (18)19)15 (10)7-8-20-13 (17)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 . The mean plane through the nitrobenzene forms a dihedral angle of 37.38 (15)° with the plane through the imidazole ring .

properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O5S/c1-6-8-5-7(10(11)12)9(6)3-4-15-16(2,13)14/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLJZGSJLSUHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CCOS(=O)(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184771
Record name My 40.20
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Molecular Weight

249.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitro-1H-imidazole-1-ethyl methanesulphonate

CAS RN

30746-54-4
Record name 2-(2-Methyl-5-nitro-1-imidazolyl)ethyl methanesulfonate
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Record name 1-(Beta-methylsulfonyloxyethyl)-2-methyl-5-nitroimidazole
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Record name My 40.20
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Record name 2-methyl-5-nitro-1H-imidazole-1-ethyl methanesulphonate
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Synthesis routes and methods

Procedure details

Metronidazole (5.0 g, 29.2 mmol) was dissolved in pyridine (10 ml), and a pyridine solution (10 ml) of methanesulfonyl chloride (3.5 g, 30.7 mmol) was added dropwise to the solution. After the mixture was stirred at room temperature for 5 hours, the solvent was distilled off under reduced pressure, and the residue was washed with water-ethanol and dried to obtain 6.4 g of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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